molecular formula C24H28ClN3O4S B11280916 1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-(3-chloro-4-methylphenyl)piperidine-3-carboxamide

1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-(3-chloro-4-methylphenyl)piperidine-3-carboxamide

Cat. No.: B11280916
M. Wt: 490.0 g/mol
InChI Key: NZYNOUFPPGROOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-Acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-(3-chloro-4-methylphenyl)piperidine-3-carboxamide is a complex organic compound that features a unique combination of indole, sulfonyl, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-(3-chloro-4-methylphenyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-(3-chloro-4-methylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C24H28ClN3O4S

Molecular Weight

490.0 g/mol

IUPAC Name

1-[(1-acetyl-2-methyl-2,3-dihydroindol-5-yl)sulfonyl]-N-(3-chloro-4-methylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C24H28ClN3O4S/c1-15-6-7-20(13-22(15)25)26-24(30)18-5-4-10-27(14-18)33(31,32)21-8-9-23-19(12-21)11-16(2)28(23)17(3)29/h6-9,12-13,16,18H,4-5,10-11,14H2,1-3H3,(H,26,30)

InChI Key

NZYNOUFPPGROOJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)N3CCCC(C3)C(=O)NC4=CC(=C(C=C4)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.